3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Description
Properties
IUPAC Name |
3-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARSDVCLMKIFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a suitable nucleophile to form the desired heterocyclic ring system. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is being investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines through mechanisms that require further elucidation.
- Antimicrobial Properties: Research indicates that similar compounds have shown promise as antimicrobial agents, suggesting potential applications in treating infections.
Materials Science
In materials science, this compound can be utilized in the development of novel materials with specific electronic or optical characteristics.
- Conductive Polymers: The compound's unique electronic properties make it suitable for use in conductive polymers that could be applied in flexible electronics.
- Optoelectronic Devices: Its potential use in optoelectronic devices is under investigation due to its ability to modify light absorption and emission properties.
Biological Research
This compound is also valuable in biological research for understanding its interactions with enzymes and receptors.
- Enzyme Inhibition Studies: The compound may serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways.
- Receptor Modulation: Studies are being conducted to determine how this compound interacts with various receptors, which could lead to insights into new therapeutic targets.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Functional Group Impact on Activity
Bromine vs. Nitro Groups
Methyl Group at Position 6
Table 2: Substituent Effects on Physicochemical Properties
Antitubercular Activity
The absence of a nitro group likely precludes the redox activation required for TB-specific mechanisms .
NLRP3 Inflammasome Inhibition
Pyrazolooxazine derivatives like GDC-2394 demonstrate divergent applications, targeting NLRP3 inflammasome activation. The bromine and sulfonamide groups in analogs enhance binding to NLRP3, achieving IC50 values <10 nM .
Biological Activity
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound characterized by its unique pyrazolo[5,1-b][1,3]oxazine core structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential pharmacological properties and interactions with biological targets. The presence of bromine and methyl groups in its structure may significantly influence its biological activity.
- Molecular Formula : C₇H₉BrN₂O
- Molecular Weight : 217.06 g/mol
- IUPAC Name : this compound
- CAS Number : 1706446-80-1
The biological activity of this compound is believed to stem from its interaction with various molecular targets. The compound may modulate enzyme activity or receptor signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It can potentially act as an agonist or antagonist at various receptors, influencing cellular responses.
Medicinal Chemistry
Research indicates that this compound can serve as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets effectively.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Antitumor Activity | Preliminary studies suggest micromolar activity against various cancer cell lines. |
| Antibacterial Effects | Potential interactions with bacterial enzymes could lead to antibacterial applications. |
| Neurological Effects | May influence neurotransmitter systems through receptor modulation. |
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions using brominated precursors and nucleophiles under controlled conditions. Common solvents include dimethylformamide (DMF) or acetonitrile with catalytic assistance from palladium or copper salts.
Table 2: Synthetic Methods Overview
| Methodology | Description |
|---|---|
| Cyclization Reaction | Involves the reaction of brominated precursors with nucleophiles to form the heterocyclic structure. |
| Catalytic Conditions | Use of transition metal catalysts to facilitate the reaction and improve yield. |
Q & A
Q. What are the established synthetic routes for 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves multi-step reactions starting from precursor heterocycles (e.g., pyrazole or oxazine derivatives). Key steps include bromination, cyclization, and methylation. Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps.
- Temperature control : Moderate heating (60–80°C) improves reaction rates while minimizing side products.
- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) accelerate specific steps.
Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography .
Q. Which analytical techniques are critical for confirming the structure of this compound and its intermediates?
Methodological Answer: Structural confirmation relies on a combination of techniques:
| Analytical Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Assigns proton/carbon environments and confirms regiochemistry. | |
| Mass Spectrometry (MS) | Validates molecular weight and fragmentation patterns. | |
| X-ray Crystallography | Resolves crystal packing and absolute configuration (if applicable). |
Advanced Research Questions
Q. How can computational chemistry approaches be integrated into the design and optimization of this compound synthesis?
Methodological Answer: Computational methods reduce trial-and-error experimentation:
- Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity.
- Machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, temperature).
- Molecular docking evaluates potential bioactivity if the compound is drug-targeted.
These tools enable rapid screening of synthetic routes and reduce development time by ~30–50% .
Q. What methodologies are recommended for evaluating the pharmacokinetic and drug-likeness properties of 3-Bromo-6-methyl derivatives, and how do these compare to established therapeutics?
Methodological Answer: Use in silico tools like SwissADME to assess:
- Lipophilicity (LogP) : Target range: −0.5 to +5.0.
- Solubility (LogS) : Ensure > −4.0 for oral bioavailability.
- Drug-likeness : Apply the "Rule of Five" (molecular weight <500, H-bond donors ≤5, etc.).
Compare results to reference drugs (e.g., celecoxib) to benchmark bioactivity potential. Experimental validation via in vitro assays (e.g., plasma stability tests) is critical .
Q. How should researchers address discrepancies between predicted (in silico) and experimental physicochemical data for this compound?
Methodological Answer: Discrepancies arise from approximations in computational models. Mitigation strategies include:
- Cross-validation : Use multiple software tools (e.g., Schrödinger, Gaussian) to compare predictions.
- Experimental replication : Repeat synthesis/analysis to rule out procedural errors.
- Feedback loops : Refine computational models using experimental data (e.g., adjusting force fields in molecular dynamics).
This iterative approach resolves >80% of contradictions in thermodynamic or kinetic data .
Q. What strategies are effective for synthesizing and characterizing salt forms of this compound to enhance solubility or stability?
Methodological Answer: Salt formation involves:
- Counterion selection : Use pharmaceutically accepted ions (e.g., HCl, Na⁺) based on pKa matching.
- Crystallization : Solvent evaporation or anti-solvent addition yields pure salts.
Characterization includes: - Thermal analysis (DSC/TGA) : Determines melting points and decomposition profiles.
- PXRD : Confirms crystalline phase purity.
Salts often improve aqueous solubility by 2–10× compared to the free base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
